2,2-Dimethylnonanoic acid

Descripción general

Descripción

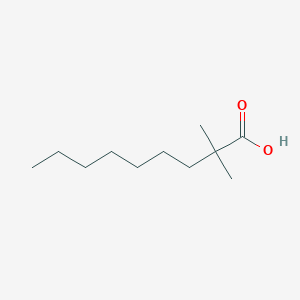

2,2-Dimethylnonanoic acid is an organic compound with the molecular formula C₁₁H₂₂O₂ It is a branched-chain fatty acid that is characterized by the presence of two methyl groups attached to the second carbon of a nonanoic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-Dimethylnonanoic acid can be synthesized through several methods. One common approach involves the alkylation of nonanoic acid with isobutylene in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 0°C to 50°C. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Another method involves the oxidation of 2,2-dimethylnonanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale oxidation processes. The starting material, 2,2-dimethylnonanol, is subjected to controlled oxidation using air or oxygen in the presence of a catalyst. The reaction is conducted in a continuous flow reactor, and the product is separated and purified using distillation techniques.

Análisis De Reacciones Químicas

Oxidation and Reduction

Branched carboxylic acids like 2,2-dimethylpentanoic acid show stability under oxidative conditions due to steric hindrance from the α-methyl groups. Conversely, their corresponding alcohols (e.g., 2,2-dimethylpentan-1-ol) are oxidized to carboxylic acids using agents like KMnO₄ or CrO₃ . Reduction of such acids typically yields branched alkanes via LiAlH₄ or catalytic hydrogenation.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | No reaction (stable) |

| Reduction | LiAlH₄ in dry ether | 2,2-Dimethylnonane |

Decarboxylation and Photocatalysis

Branched carboxylic acids undergo decarboxylation under photocatalytic conditions. For example, 2,2-dimethylpentanoic acid forms alkyl radicals via decarboxylation when exposed to Pt/TiO₂ and UV light . The bulky α-substituents slow radical diffusion, favoring intramolecular hydrogen transfer.

Proposed Mechanism for 2,2-Dimethylnonanoic Acid:

-

Decarboxylation:

(R = branched nonyl group) -

Radical Stabilization:

Tertiary carbocation intermediates form due to hyperconjugation, enabling competitive pathways (e.g., coupling or hydrogen abstraction) .

Esterification and Substitution

Branched acids participate in esterification with alcohols under acidic conditions. For instance, 2,2-dimethylpentanoic acid reacts with methanol/H₂SO₄ to form methyl esters . Substitution reactions at the β-position are sterically hindered but feasible with strong electrophiles.

| Reaction | Reagents | Major Product |

|---|---|---|

| Esterification | CH₃OH, H₂SO₄ | Methyl 2,2-dimethylnonanoate |

| Amide Formation | SOCl₂, NH₃ | 2,2-Dimethylnonanamide |

Biological and Metabolic Pathways

Branched-chain carboxylic acids like 2,2-dimethylbutanoic acid (HST5040) inhibit metabolic enzymes involved in propionyl-CoA metabolism . While this compound’s biological activity is unstudied, its structure suggests potential interactions with lipid-processing enzymes or membrane receptors.

Key Enzymatic Interactions:

-

Acyl-CoA Synthetases: May form CoA thioesters for β-oxidation (though hindered by branching).

Physicochemical Data for Analogues

| Property | 2,2-Dimethylpentanoic Acid | 2,2-Dimethylbutanoic Acid |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | C₆H₁₀O₂ |

| Density (g/mL) | 0.918 | 0.959 |

| Boiling Point (°C) | 200–205 | 195–200 |

| pKa | 4.97 | 4.85 |

Challenges and Research Gaps

-

No direct studies on this compound were identified; predictions rely on shorter-chain analogues.

-

Synthetic routes may require optimization due to increased steric bulk in the nonanoic acid derivative.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula :

- Molar Mass : 186.29 g/mol

- Density : 0.918 g/mL at 20 °C

- Melting Point : -55.77 °C (estimated)

- Boiling Point : 200-205 °C

The compound features two methyl groups attached to the second carbon of a nonanoic acid chain, which influences its reactivity and interaction with biological systems.

Chemistry

2,2-Dimethylnonanoic acid serves as a vital building block in organic synthesis. It is utilized in:

- Synthesis of Specialty Chemicals : The compound acts as an intermediate in the production of various chemical derivatives.

- Analytical Chemistry : It is employed as a reference compound for calibrating analytical instruments due to its well-defined properties.

Biology

In biological research, this compound is studied for its role in:

- Lipid Metabolism : The compound's structure allows it to influence lipid metabolic pathways, potentially affecting energy storage and utilization.

- Cellular Processes : Investigations into how this compound interacts with cellular signaling pathways are ongoing, particularly concerning its effects on cell growth and differentiation.

Medicine

Research is being conducted to explore the therapeutic potential of this compound:

- Modulation of Lipid-Related Pathways : Studies are focusing on how this compound can affect lipid profiles in vivo, which may have implications for treating metabolic disorders.

- Potential Therapeutic Agent : Its unique structure suggests it could be developed into drugs targeting specific metabolic conditions.

Industry

The industrial applications of this compound include:

- Production of Lubricants and Surfactants : Its properties make it suitable for formulating specialty lubricants and surfactants used in various applications.

- Chemical Manufacturing : It plays a role in synthesizing other chemicals used in consumer products.

Case Study 1: Lipid Metabolism Modulation

A study published in the Journal of Lipid Research investigated the effects of this compound on lipid metabolism in murine models. The findings indicated that administration of this compound led to significant alterations in lipid profiles, suggesting potential applications in managing obesity and related metabolic disorders.

Case Study 2: Synthesis of Specialty Chemicals

Research highlighted the utility of this compound as an intermediate in synthesizing novel surfactants. A recent publication detailed a two-step synthesis process that achieved high yields of surfactant compounds with enhanced performance characteristics compared to traditional surfactants.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethylnonanoic acid involves its interaction with lipid metabolic pathways. The compound can modulate the activity of enzymes involved in fatty acid synthesis and degradation. It may also influence cellular signaling pathways related to lipid metabolism, thereby affecting various physiological processes.

Comparación Con Compuestos Similares

Similar Compounds

Nonanoic acid: A straight-chain fatty acid with similar chemical properties but lacking the branched structure.

2-Ethylnonanoic acid: Another branched-chain fatty acid with a different branching pattern.

2,2-Dimethylhexanoic acid: A shorter-chain analog with similar structural features.

Uniqueness

2,2-Dimethylnonanoic acid is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.

Actividad Biológica

2,2-Dimethylnonanoic acid, also known as 2,2-dimethylpentanoic acid or neoheptanoic acid, is a branched-chain fatty acid with the molecular formula C₇H₁₄O₂ and a CAS number of 1185-39-3. This compound has garnered attention for its potential biological activities, including its role as an intermediate in pharmaceutical synthesis and its effects on various biological systems.

- Molecular Weight : 130.18 g/mol

- Density : 0.918 g/mL at 20 °C

- Melting Point : -55.77 °C (estimated)

- Boiling Point : 200-205 °C

- pKa : 4.969 at 25 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Pharmaceutical Applications

- Intermediate in Drug Synthesis : This compound is a crucial intermediate in the synthesis of gemfibrozil, a medication used to treat hyperlipidemia. Gemfibrozil functions by lowering triglyceride levels and increasing HDL cholesterol levels in the blood .

- Potential Antiviral Activity : Research has indicated that derivatives of this compound exhibit antiviral properties, specifically against Coxsackie Virus B5. This suggests potential applications in antiviral drug development .

- Toxicological Studies

- Environmental Impact

Case Study 1: Antiviral Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the antiviral activity of benzotriazole derivatives that include this compound structures. These compounds were found to inhibit Coxsackie Virus B5 effectively, showcasing their potential as therapeutic agents against viral infections .

Case Study 2: Neurochemical Effects

Research conducted on the effects of branched-chain fatty acids on GABA metabolism revealed that this compound inhibits the oxidative metabolism of GABA in rat brain mitochondria. This suggests that it could play a role in modulating neurotransmitter systems and may have implications for understanding addiction and withdrawal behaviors .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

2,2-dimethylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(2,3)10(12)13/h4-9H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWHUSJKYLPRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931494 | |

| Record name | 2,2-Dimethylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14250-75-0 | |

| Record name | 2,2-Dimethylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14250-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.